

Application Note: A Practical Guide to Studying β-Lactamase Kinetics Using Avibactam

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Avibactam**

Cat. No.: **B1665839**

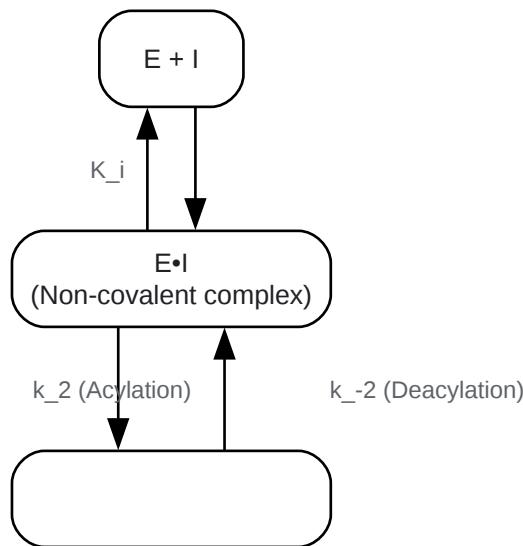
[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The rise of antibiotic resistance, particularly mediated by β-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.^{[1][2][3]} **Avibactam** is a novel, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor that restores the efficacy of partner antibiotics against a broad range of Gram-negative bacteria producing Ambler Class A, C, and some Class D serine β-lactamases.^{[4][5][6][7]}

Unlike traditional inhibitors that act as suicide substrates, **Avibactam** functions through a unique, reversible covalent mechanism.^{[4][6][8]} It acylates the active site serine of the β-lactamase to form a stable carbamoyl-enzyme intermediate, which then slowly deacylates to regenerate the active inhibitor.^{[6][8][9][10]} Understanding the kinetics of this interaction—specifically the rates of acylation (inactivation) and deacylation (recyclization)—is critical for drug development, resistance monitoring, and mechanistic studies.


This guide provides detailed protocols and theoretical background for characterizing the interaction between **Avibactam** and β-lactamase enzymes, designed for researchers, scientists, and drug development professionals.

Section 1: The Reversible Covalent Inhibition Mechanism of Avibactam

The kinetic model for **Avibactam**'s interaction with a serine β -lactamase (E) is a two-step process.^[11] First, a non-covalent Michaelis-like complex (E•I) is formed. This is followed by the formation of a covalent acyl-enzyme complex (E-I*), which renders the enzyme inactive. Crucially, this covalent complex can slowly reverse, releasing the active enzyme and intact **Avibactam**.^[8]

The key kinetic parameters that define this interaction are:

- K_i : The dissociation constant for the initial non-covalent binding step.
- k_2 (or k_{inact}): The first-order rate constant for acylation (inactivation).
- k_{-2} (or k_{off}): The first-order rate constant for deacylation (reactivation).
- k_2/K_i : The second-order rate constant, representing the overall efficiency of enzyme inactivation.^{[12][13]}

[Click to download full resolution via product page](#)

Caption: Kinetic model for reversible covalent inhibition by **Avibactam**.

Section 2: Pre-Experimental Considerations

Scientific integrity begins with well-characterized reagents and calibrated instrumentation.

- Enzyme Purity: Use highly purified β -lactamase preparations (>95% purity) to avoid interference from other proteins. Enzyme concentration should be accurately determined.
- **Avibactam** Solution: Prepare fresh stock solutions of **Avibactam** in an appropriate buffer (e.g., PBS or DMSO) and determine the concentration spectrophotometrically or by weight. Store aliquots at -20°C or below.[\[14\]](#)
- Substrate: Nitrocefin is a widely used chromogenic cephalosporin substrate.[\[1\]](#) Its hydrolysis by β -lactamase results in a color change from yellow ($\lambda_{\text{max}} \sim 390$ nm) to red ($\lambda_{\text{max}} \sim 486$ nm), which can be monitored spectrophotometrically.[\[1\]\[15\]](#) Prepare fresh stock solutions in DMSO.[\[16\]](#)
- Buffer System: Assays are typically performed in phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0). Consistency in pH and buffer components is critical for reproducible results.[\[15\]](#)
- Instrumentation: A UV-Vis spectrophotometer (plate reader or cuvette-based) capable of kinetic measurements is required. For very fast reactions, a stopped-flow instrument may be necessary.[\[8\]](#)

Section 3: Protocol 1 - Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. For time-dependent inhibitors like **Avibactam**, the IC₅₀ value is highly dependent on the pre-incubation time between the enzyme and inhibitor before the substrate is added.[\[17\]\[18\]](#) This protocol provides a method for determining IC₅₀ after a fixed pre-incubation period.

Principle: The enzyme is pre-incubated with various concentrations of **Avibactam** for a set time. The remaining enzyme activity is then measured by adding the chromogenic substrate, Nitrocefin. The rate of Nitrocefin hydrolysis is inversely proportional to the inhibition by **Avibactam**.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.
 - β -Lactamase Solution: Prepare a working solution of the enzyme in Assay Buffer. The final concentration should yield a linear rate of substrate hydrolysis for at least 10 minutes.
 - **Avibactam** Serial Dilutions: Prepare a 2-fold serial dilution of **Avibactam** in Assay Buffer.
 - Nitrocefin Solution: Prepare a working solution of Nitrocefin in Assay Buffer. A common final concentration is 100 μ M.[\[15\]](#)
- Experimental Workflow (96-well plate format):
 - Add 40 μ L of Assay Buffer to each well.
 - Add 10 μ L of the appropriate **Avibactam** dilution to the sample wells. Add 10 μ L of Assay Buffer to the "no inhibitor" control wells.
 - Initiate the pre-incubation by adding 40 μ L of the β -Lactamase solution to all wells.
 - Incubate the plate at a constant temperature (e.g., 25°C) for a fixed time (e.g., 15 minutes).
 - Initiate the reaction by adding 10 μ L of Nitrocefin solution to all wells.
 - Immediately measure the absorbance at 486-490 nm kinetically for 10-15 minutes, with readings every 30 seconds.[\[14\]](#)[\[19\]](#)[\[20\]](#)
- Data Analysis:
 - Calculate the initial velocity (V_0) for each well from the linear portion of the absorbance vs. time plot.
 - Normalize the data by expressing the velocity in each **Avibactam**-containing well as a percentage of the "no inhibitor" control.
 - Plot the % Activity against the logarithm of the **Avibactam** concentration.

- Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC_{50} value.

Causality and Interpretation: The pre-incubation step is critical because it allows the time-dependent covalent reaction to proceed. A short pre-incubation will yield a higher IC_{50} value than a longer one. While useful for ranking compounds, IC_{50} is an operational parameter, not a true thermodynamic constant. For a full mechanistic understanding, determination of the individual kinetic rate constants is required.[21]

Section 4: Protocol 2 - Determination of Inactivation Rate Constants (k_2 and K_i)

This protocol determines the second-order rate constant of inactivation (k_2/K_i), which describes the efficiency of the covalent modification step.[12]

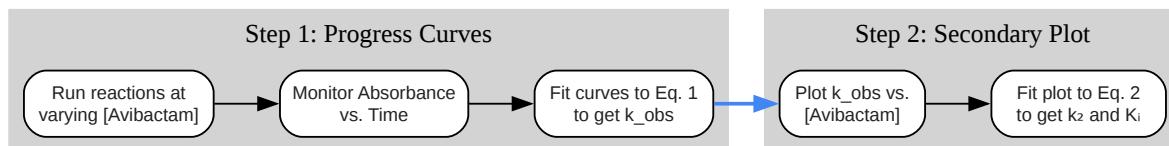
Principle: The enzyme and inhibitor are mixed, and the progress of substrate hydrolysis is monitored continuously. In the presence of a covalent inhibitor like **Avibactam**, the rate of product formation will slow over time as the enzyme becomes progressively inactivated. The observed pseudo-first-order rate constant (k_{obs}) for this loss of activity is measured at different inhibitor concentrations.

Methodology:

- **Setup:** This experiment is best performed in a cuvette-based spectrophotometer to monitor the reaction continuously from time zero.
- **Reaction Mixture:**
 - In a cuvette, combine Assay Buffer, Nitrocefin solution, and the desired concentration of **Avibactam**.
 - Allow the mixture to equilibrate to the desired temperature.
- **Initiation and Measurement:**
 - Initiate the reaction by adding a small volume of the β -Lactamase solution.

- Immediately begin recording the absorbance at 486 nm over time until the reaction approaches a steady-state (inhibited) velocity.
- Repeat this process for a range of **Avibactam** concentrations.
- Data Analysis:
 - Fit each reaction progress curve (Absorbance vs. Time) to Equation 1 to obtain the observed rate of inactivation, k_{obs} .[\[13\]](#)[\[22\]](#)

“


*Equation 1: $P = (v_i / k_{obs}) * (1 - e^{(-k_{obs} * t)}) + v_s * t$ Where P is the product concentration, v_i is the initial velocity, v_s is the steady-state velocity, and t is time.*

- Plot the calculated k_{obs} values against the corresponding **Avibactam** concentration ($[I]$).
- Fit the resulting data to Equation 2 (a hyperbolic function).[\[22\]](#)

“

*Equation 2: $k_{obs} = (k_2 * [I]) / (K_i + [I])$ This will yield values for k_2 (the maximal rate of inactivation) and K_i (the inhibitor concentration at half-maximal rate).*

- If saturation is not reached (the plot of k_{obs} vs. $[I]$ is linear), the slope of the line represents the second-order rate constant, k_2/K_i .[\[12\]](#)[\[22\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for determining inactivation kinetics (k_{off} and K_i).

Section 5: Protocol 3 - Determination of the Deacylation Rate Constant (koff)

The reversibility of **Avibactam** is defined by its deacylation rate, or off-rate (k_{off}). This parameter is crucial as it determines the residence time of the inhibitor on the enzyme.^[8]

Principle: The "jump dilution" method is used to measure k_{off} . First, the enzyme is fully inhibited by incubation with a saturating concentration of **Avibactam**. This stable enzyme-inhibitor complex is then rapidly diluted into a solution containing substrate, effectively lowering the free inhibitor concentration to negligible levels. The return of enzyme activity is monitored over time as the intact **Avibactam** dissociates from the enzyme.^{[8][23]}

Methodology:

- Formation of the Covalent Complex:
 - Incubate the β -lactamase with a high concentration of **Avibactam** (e.g., 10-20 times the IC_{50}) for a sufficient time to ensure >95% inhibition.
- Jump Dilution:
 - Rapidly dilute the pre-formed enzyme-inhibitor complex (e.g., 100-fold or more) into a cuvette containing Assay Buffer and a saturating concentration of Nitrocefin.
 - The dilution must be large enough to ensure that rebinding of the dissociated **Avibactam** is negligible.

- Measurement:
 - Immediately monitor the increase in absorbance at 486 nm over time. The rate of the reaction will increase as the active enzyme is regenerated.
- Data Analysis:
 - The resulting progress curve will show an upward curve as the reaction rate accelerates.
 - Fit the data (Absorbance vs. Time) to Equation 3 to determine the first-order rate constant for the recovery of activity, which is k_{off} .[\[8\]](#)[\[23\]](#)

“

*Equation 3: $P = v_s * t - ((v_s - v_0) / k_{off}) * (1 - e^{(-k_{off} * t)})$ Where P is product, v_s is the final steady-state (uninhibited) velocity, v_0 is the initial (inhibited) velocity, and k_{off} is the off-rate constant.*

Causality and Interpretation: A slow k_{off} value (long half-life) indicates a long residence time on the target, which is often a desirable property for an inhibitor. **Avibactam**'s k_{off} varies significantly between different β -lactamases, contributing to its spectrum of activity. For example, the half-life for recovery from CTX-M-15 is ~40 minutes, while for OXA-10 it can be over 5 days.[\[12\]](#)[\[24\]](#)

Section 6: Data Summary and Interpretation

A complete kinetic characterization of **Avibactam** against a specific β -lactamase provides a deep understanding of its inhibitory potential. The table below summarizes example kinetic parameters for **Avibactam** against clinically relevant β -lactamases.

Enzyme (Class)	k_{-2}/Ki (M ⁻¹ s ⁻¹)	k _{off} (s ⁻¹)	Half-life (t _{1/2}) of Recovery
CTX-M-15 (A)	1.0 × 10 ⁵	2.9 × 10 ⁻⁴	~40 min
KPC-2 (A)	2.0 × 10 ⁴	1.4 × 10 ⁻⁴	~82 min
AmpC (P99, C)	1.7 × 10 ³	3.8 × 10 ⁻⁵	~300 min
OXA-48 (D)	2.2 × 10 ³	1.2 × 10 ⁻⁶	~158 hours
OXA-10 (D)	1.1 × 10 ¹	<1.5 × 10 ⁻⁶	>5 days

Data synthesized from

Ehmann et al., J. Biol. Chem. (2013).[\[5\]](#)[\[12\]](#)

Interpretation:

- A high k_{-2}/Ki value indicates rapid acylation and efficient enzyme inhibition. **Avibactam** is most efficient against Class A enzymes like CTX-M-15.[\[5\]](#)[\[12\]](#)
- A low k_{off} value signifies a long residence time of the inhibitor on the enzyme, leading to sustained inhibition. **Avibactam** exhibits exceptionally long residence times on some Class D enzymes like OXA-10.[\[5\]](#)[\[12\]](#)[\[24\]](#)
- The combination of these parameters dictates the overall pharmacological effect. Even with a moderate acylation rate, a very slow off-rate can lead to potent and durable inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays for B-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.asm.org [journals.asm.org]
- 5. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]
- 6. Avibactam and Class C β -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Avibactam is a covalent, reversible, non- β -lactam β -lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinfo.com [nbinfo.com]
- 10. The β -Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinetics of Avibactam Inhibition against Class A, C, and D β -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nitrocefin.com [nitrocefin.com]
- 16. toku-e.com [toku-e.com]
- 17. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Beta-Lactamase Inhibitor Screening Kit Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 20. content.abcam.com [content.abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Application Note: A Practical Guide to Studying β -Lactamase Kinetics Using Avibactam]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1665839#using-avibactam-to-study-lactamase-enzyme-kinetics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com